4-Butyl-3-thiosemicarbazide

Beschreibung

Historical Context and Evolution of Thiosemicarbazide (B42300) Research

The study of thiosemicarbazides, a class of compounds characterized by a hydrazinecarbothioamide core, has a rich history rooted in the early explorations of organic sulfur and nitrogen chemistry. acs.org Initially synthesized as chemical curiosities, their potential as valuable intermediates and biologically active agents became apparent over time. Early research in the mid-20th century uncovered the antitubercular properties of thiosemicarbazone derivatives, sparking broader interest in this chemical class. researchgate.net This discovery catalyzed decades of research into the synthesis and biological evaluation of a vast array of thiosemicarbazide analogues. The evolution of this research has been driven by the desire to understand the structure-activity relationships that govern their biological effects and to harness their synthetic versatility.

Chemical Significance of the Thiosemicarbazide Motif in Organic Synthesis

The thiosemicarbazide motif is a cornerstone in synthetic organic chemistry, primarily due to its role as a versatile precursor for a multitude of heterocyclic compounds. researchgate.netchemmethod.com The presence of multiple nucleophilic centers (the hydrazine (B178648) nitrogens and the sulfur atom) allows for a diverse range of chemical transformations. researchgate.net A key reaction is the condensation with aldehydes or ketones to form thiosemicarbazones, which are themselves pivotal intermediates. nih.govekb.eg These thiosemicarbazones can be readily cyclized to generate various five- and six-membered heterocyclic rings, such as thiazoles, triazoles, and thiadiazoles. researchgate.netchemmethod.comsbq.org.br The ability to construct these important heterocyclic systems from a common thiosemicarbazide starting material underscores its significance as a powerful tool for synthetic chemists. researchgate.net

Rationale for Investigating 4-Butyl-3-thiosemicarbazide: Research Gaps and Emerging Applications

The rationale for the specific investigation of this compound stems from the systematic exploration of structure-activity relationships within the broader thiosemicarbazide family. nih.gov A significant research gap being addressed is the understanding of how substitution at the N4 position of the thiosemicarbazide scaffold influences the physicochemical properties and biological activity of its derivatives. nih.gov The introduction of an alkyl group, such as a butyl chain, can modulate lipophilicity, which in turn can affect a molecule's ability to cross biological membranes and interact with cellular targets. nih.gov

Emerging applications for this compound are primarily centered in medicinal chemistry, where it serves as a key building block for novel therapeutic agents. smolecule.com The exploration of its derivatives as potential anticancer, antimicrobial, and anti-inflammatory agents is a direct response to the need for new drugs with improved efficacy and novel mechanisms of action. acs.orgsmolecule.combiosynth.com The flexibility of the thiosemicarbazide core, combined with the modulatory effect of the butyl group, provides a fertile ground for the discovery of new bioactive compounds. smolecule.com

Overview of Key Research Areas in this compound Chemistry

The research landscape for this compound is multifaceted, with several key areas of investigation. A primary focus is its utilization as a precursor in the synthesis of novel bioactive molecules. smolecule.com This encompasses the development of new synthetic methodologies and the creation of libraries of derivatives for biological screening.

A significant area of research is the exploration of the antimicrobial properties of its derivatives. Studies have shown that compounds derived from this compound exhibit activity against various bacterial and fungal pathogens. smolecule.com

Another major research thrust is in the field of anticancer drug discovery . Derivatives of this compound have demonstrated antiproliferative effects against various cancer cell lines, prompting further investigation into their mechanisms of action. nih.govsmolecule.com

Furthermore, the compound and its derivatives are being investigated for other potential biological activities, including anti-inflammatory and insecticidal properties. acs.orgbiosynth.com The following tables summarize some of the key research findings in these areas.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cell Line | Activity | Reference |

| (Z)-4-tert-butyl-1-((quinolin-4-yl)methylene) thiosemicarbazide | HeLa, HCT-15, U87-MG | Micromolar IC50 values, potential in mobilizing cellular 59Fe | researchgate.net |

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative Class | Target Organism | Activity Noted | Reference |

| 4-BTSC derivatives | Staphylococcus aureus, Escherichia coli | Significant activity | smolecule.com |

| 4-BTSC derivatives | Candida albicans | Antifungal activity | smolecule.com |

| 1-(4-oxo-3-butyl-3,4-dihydroquinazolin-2-yl)-4-(substituted) thiosemicarbazides | Mycobacterium tuberculosis | Inhibition of growth | ajchem-b.com |

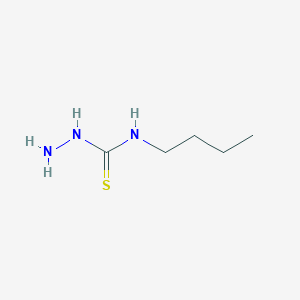

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-amino-3-butylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3S/c1-2-3-4-7-5(9)8-6/h2-4,6H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGDMOLRXYKGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365240 | |

| Record name | 4-Butyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6610-31-7 | |

| Record name | N-Butylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6610-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butyl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6610-31-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Syntheses and Methodological Advancements for 4 Butyl 3 Thiosemicarbazide

Novel Synthetic Routes and Optimization Strategies for 4-Butyl-3-thiosemicarbazide

The synthesis of this compound traditionally involves the reaction of butyl hydrazine (B178648) with a thiocarbonyl donor. A common approach is the reaction of butylhydrazine (B1329735) with carbon disulfide. smolecule.com Variations of this method exist, including the reaction of acid hydrazides with isothiocyanates. mdpi.comumlub.plmdpi.com

Exploration of Green Chemistry Principles in Synthetic Pathways

In recent years, there has been a significant push towards developing greener and more sustainable synthetic methods for thiosemicarbazides and their derivatives. tandfonline.comnih.govnanobioletters.com These approaches aim to minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One notable green approach involves conducting reactions in aqueous media, which is considered a cleaner alternative to traditional organic solvents. tandfonline.com For instance, a catalyst-free synthesis of alkylidene thiosemicarbazides has been reported by refluxing thiosemicarbazide (B42300) and an aldehyde or ketone in water, resulting in high yields within a short reaction time. tandfonline.com Another green method utilizes microwave irradiation in a solventless system for the one-pot synthesis of nitrogen and sulfur heterocycles from thiosemicarbazide, offering advantages such as shorter reaction times and higher yields. tandfonline.com

A "transalkylidation" method has also been described as an effective, fast, and clean synthesis for arylidene thiosemicarbazides in an aqueous medium. tandfonline.com This method avoids the use of catalysts and organic solvents, aligning with the principles of green chemistry. tandfonline.com

Catalytic Approaches in the Synthesis of this compound Precursors

The synthesis of thiosemicarbazide precursors often involves catalytic processes to enhance reaction rates and selectivity. While specific catalytic approaches for this compound precursors are not extensively detailed in the provided results, general catalytic methods for thiosemicarbazone synthesis are relevant. For instance, the condensation reaction between thiosemicarbazide and carbonyl compounds is often catalyzed by acids, such as acetic acid or mineral acids. tandfonline.comjuniv.edu

Furthermore, metal complexes of thiosemicarbazones have gained attention as catalysts in various organic reactions, including cross-coupling reactions. mdpi.com For example, palladium(II) thiosemicarbazone complexes have been utilized as catalysts in Suzuki-Miyaura cross-coupling reactions. mdpi.com While this pertains to the reactivity of thiosemicarbazones rather than the synthesis of the parent thiosemicarbazide, it highlights the catalytic potential within this class of compounds.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time.

For the synthesis of thiosemicarbazones, which are derivatives of thiosemicarbazides, reactions are typically carried out in alcohol with catalytic amounts of acid, with reaction times ranging from a few hours to several days at room temperature or under reflux. tandfonline.com An improved synthesis of 4-methyl-3-thiosemicarbazide has been reported, highlighting the importance of optimizing parameters such as the solvent system and reaction temperature, with preferred conditions being an aqueous system at around 100°C. google.com

The synthesis of 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides was optimized by performing the reaction in a boiling methyl alcohol solution. mdpi.com The purification of the final product is also a critical step, often involving recrystallization from a suitable solvent to obtain a high-purity compound. nih.gov

Table 1: Comparison of Synthetic Methods for Thiosemicarbazides

| Method | Catalyst | Solvent | Key Advantages |

| Conventional Condensation | Acid (e.g., acetic acid) | Alcohol | Well-established method. tandfonline.comjuniv.edu |

| Green Synthesis (Aqueous) | Catalyst-free | Water | Environmentally friendly, fast. tandfonline.com |

| Microwave-Assisted Synthesis | None | Solvent-free | Shorter reaction times, high yields. tandfonline.com |

| Transalkylidation | Catalyst-free | Water | Green, fast, clean. tandfonline.com |

Derivatization of this compound: Methodologies and Scope

The derivatization of this compound is a key strategy for creating a diverse library of compounds with potential applications in various fields. The primary sites for derivatization are the nitrogen and sulfur atoms.

N-Alkylation and N-Acylation Strategies

N-alkylation and N-acylation reactions on the thiosemicarbazide scaffold introduce alkyl and acyl groups, respectively, onto the nitrogen atoms. These modifications can significantly alter the steric and electronic properties of the molecule.

N-alkylation of amines can be achieved through various methods, including reactions with alkyl halides. mdpi.com For instance, N-alkylation has been employed in the synthesis of novel naproxen (B1676952) derivatives with a 1,3,4-thiadiazol-2-amine moiety. gjms.com.pk The synthesis of β-thiosemicarbazone derivatives of N-alkylated isatin (B1672199) involves the incorporation of β-thiosemicarbazide with a pre-alkylated isatin, demonstrating another route to N-alkylated thiosemicarbazone structures. researchgate.net

N-acylation of amines can be carried out using acylating agents such as acyl chlorides or anhydrides. An efficient and greener approach for the N-acylation of amines in water using benzotriazole (B28993) chemistry has been reported. mdpi.com The synthesis of 1-acyl-4-aryl-thiosemicarbazides is a common strategy, where an acyl group is introduced at the N1 position. researchgate.netsncwgs.ac.in These acylthiosemicarbazides can then undergo cyclization to form various heterocyclic compounds. wiley.com

Cyclization Reactions for Heterocyclic Scaffolds

This compound and its derivatives are key precursors in the synthesis of various five-membered heterocyclic rings, such as 1,2,4-triazoles and 1,3,4-thiadiazoles. The cyclization pathway is often directed by the choice of reagent and reaction conditions.

The intramolecular cyclization of N1-acyl-4-butyl-3-thiosemicarbazides can lead to different heterocyclic systems depending on the medium. In an alkaline medium, such as a sodium hydroxide (B78521) solution, these precursors typically undergo cyclization to form 4-butyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (mercaptotriazoles). lew.romdpi.com Conversely, treatment with strong acids like concentrated sulfuric acid promotes cyclodehydration to yield 2-(acylamino)-5-butylamino-1,3,4-thiadiazoles. lew.rotandfonline.com

For instance, the reaction of 4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-ylmercaptoacetylhydrazide with butyl isothiocyanate yields 1-[[4-(4-bromophenyl)-5-(2-furyl)-1,2,4-triazole-3-yl]mercaptoacetyl]-4-butyl-3-thiosemicarbazide. tandfonline.com Subsequent cyclodehydration of this compound using concentrated sulfuric acid affords the corresponding 5-butylamino-1,3,4-thiadiazole derivative. tandfonline.com Similarly, 4-butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide cyclizes in an aqueous NaOH solution to produce 4-butyl-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. mdpi.com

These reactions underscore the utility of the this compound moiety as a flexible building block for generating a variety of heterocyclic scaffolds, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.net

Table 1: Cyclization Reactions of this compound Derivatives

| Starting Material | Reagent/Condition | Product | Heterocyclic Scaffold | Reference |

|---|---|---|---|---|

| 1-Acyl-4-butyl-3-thiosemicarbazides | NaOH (aq.), reflux | 4-Butyl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1,2,4-Triazole-3-thione | lew.ro |

| 1-Acyl-4-butyl-3-thiosemicarbazides | H₂SO₄ (conc.) | 2-Substituted-5-(butylamino)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | lew.ro |

| 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 2% NaOH (aq.), reflux | 4-Butyl-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 1,2,4-Triazole-3-thione | mdpi.com |

| 1-[[4-(4-Bromophenyl)-5-(2-furyl)-1,2,4-triazole-3-yl]mercaptoacetyl]-4-butyl-3-thiosemicarbazide | H₂SO₄ (conc.), 0–4°C | 2-[[4-(4-Bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptomethyl]-5-(butylamino)-1,3,4-thiadiazole | 1,3,4-Thiadiazole | tandfonline.com |

Regioselectivity and Stereoselectivity in this compound Synthesis and Derivatization

Regioselectivity and stereoselectivity are critical aspects of the synthesis and derivatization of this compound, influencing the structure and properties of the final products.

Regioselectivity is prominently observed in the cyclization reactions of 1,4-disubstituted thiosemicarbazides. As previously noted, the choice of cyclizing agent dictates the resulting heterocyclic ring system. The use of an alkaline medium (NaOH) favors the formation of 1,2,4-triazole-3-thiones, while a strong acidic medium (H₂SO₄) directs the reaction towards 1,3,4-thiadiazoles. lew.ro This selectivity arises from the different mechanistic pathways initiated by the base or acid, which activate different nucleophilic and electrophilic sites within the thiosemicarbazide backbone.

Stereoselectivity has been reported in the derivatization of thiosemicarbazides. For example, in Michael-type addition reactions involving 4-substituted-3-thiosemicarbazides and α,β-unsaturated carbonyl compounds, a high degree of stereoselectivity can be achieved. The reaction of various thiosemicarbazides, including those with alkyl substituents like butyl, with a triacetyl andrographolide (B1667393) derivative predominantly yielded a single epimer at the C-12 position (12S). rsc.org This indicates that the approach of the nucleophilic thiosemicarbazide is sterically controlled, leading to the preferential formation of one diastereomer. The steric hindrance caused by the butyl group can play a role in influencing the stereochemical outcome of such reactions. lew.ro

Challenges and Future Directions in Sustainable Synthesis of Thiosemicarbazide Derivatives

While thiosemicarbazides and their heterocyclic derivatives are valuable, their synthesis often involves conventional methods that present environmental and safety challenges. These challenges include the use of hazardous solvents, harsh reaction conditions, and sometimes, the generation of toxic byproducts.

Future research is increasingly focused on the development of sustainable and green synthetic methodologies for thiosemicarbazide derivatives. Key areas of advancement include:

Solvent-Free and Solid-State Reactions: Performing reactions in the absence of solvents or in the solid state minimizes waste and avoids the use of volatile organic compounds. The synthesis of thiosemicarbazones has been achieved quantitatively through solid-state ball-milling at room temperature, offering a waste-free and efficient alternative to solution-based methods. nih.gov

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly reduce reaction times, improve yields, and enhance the purity of products compared to conventional heating methods. nanobioletters.com The synthesis of thiadiazole derivatives from thiosemicarbazide precursors has been successfully demonstrated using microwave assistance, highlighting its potential for rapid and efficient synthesis. nanobioletters.com

Aqueous Media: Conducting reactions in water is a cornerstone of green chemistry. The synthesis of thiosemicarbazones has been reported in aqueous media, providing an environmentally benign alternative to traditional organic solvents. rasayanjournal.co.in

Catalyst-Free Methods: The development of catalyst-free reactions is highly desirable to reduce costs and avoid contamination of products with residual metal catalysts. A green, catalyst-free method termed "transalkylidation" has been reported for the synthesis of thiosemicarbazones, offering a clean and efficient pathway. tandfonline.com

These advanced methodologies represent the future direction for the synthesis of this compound and its derivatives, aiming to make the production of these important chemical entities more economical, safer, and environmentally sustainable.

Advanced Spectroscopic and Structural Characterization of 4 Butyl 3 Thiosemicarbazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism Studies

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-butyl-3-thiosemicarbazide and its derivatives in solution. It provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

2D NMR Techniques (COSY, HMQC, HMBC) for Definitive Structural Assignment

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR techniques are essential for definitive assignments, especially in complex derivatives.

Correlation Spectroscopy (COSY): This homonuclear technique identifies spin-spin couplings between protons on adjacent carbons. For a derivative of this compound, a COSY spectrum would show correlations between the protons of the butyl chain: the terminal methyl (CH₃) protons would correlate with the adjacent methylene (B1212753) (CH₂) protons, which in turn would correlate with the next methylene group, and so on, confirming the structure of the butyl group. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This technique, sometimes referred to as HMQC, maps protons directly to the carbons they are attached to. nih.gov It is used to assign the carbon signals of the butyl group by correlating them with the already-assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for identifying quaternary carbons and piecing together different parts of the molecule. For instance, the protons on the methylene group attached to the N4 nitrogen would show a correlation to the C=S carbon, confirming the thiosemicarbazide (B42300) backbone.

The expected ¹H and ¹³C NMR chemical shifts for the this compound moiety, based on data from various derivatives, are summarized below. acs.orgnih.gov

| Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Butyl | -CH₂-N | ~3.5 | ~44.6 |

| -CH₂- | ~1.5-1.6 | ~30.4 | |

| -CH₂- | ~1.2-1.4 | ~20.1 | |

| -CH₃ | ~0.9-1.0 | ~14.0 | |

| Thiosemicarbazide | N⁴H | ~8.0 | - |

| N²H | ~9.2-10.1 | - | |

| N¹H₂ | ~4.0 (broad) | - | |

| C=S | - | ~178-183 |

Variable Temperature NMR for Dynamic Processes

Variable Temperature (VT) NMR studies are employed to investigate dynamic processes such as hindered rotation around single bonds or tautomerism. In thiosemicarbazides, rotation around the C-N and N-N bonds can be restricted, leading to the observation of distinct signals for protons that would otherwise be equivalent. As the temperature is increased, these signals may broaden and coalesce into a single averaged signal as the rate of rotation increases. scispace.com This allows for the calculation of the energy barriers associated with these rotational processes. For example, studies on similar 1,1-disubstituted thiosemicarbazides have used VT-NMR to determine the energy barriers for intramolecular exchange processes. scispace.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. nih.govsjtu.edu.cnaidic.it

The IR spectrum of thiosemicarbazide derivatives shows characteristic absorption bands. The N-H stretching vibrations typically appear as multiple bands in the 3100-3400 cm⁻¹ region. tandfonline.comcdnsciencepub.comtandfonline.com The presence of multiple distinct N-H bands can indicate different chemical environments for the various N-H groups (N¹H₂, N²H, N⁴H) and their involvement in hydrogen bonding. A broad absorption in this region often signifies strong hydrogen bonding interactions within the crystal lattice.

The C=S (thione) stretching vibration is another key diagnostic peak, typically observed in the region of 800-1000 cm⁻¹ and around 1250-1280 cm⁻¹. nih.goviosrjournals.org The position and intensity of this band can be sensitive to the electronic environment and whether the sulfur atom is acting as a hydrogen bond acceptor. The absence of a band in the 2550–2600 cm⁻¹ range confirms that the molecule exists in the thione form rather than the thiol tautomer in the solid state. nih.gov

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| N-H | Stretching | 3140 - 3360 | tandfonline.comtandfonline.com |

| C-H (butyl) | Stretching | 2870 - 2960 | frontiersin.org |

| C=O (in derivatives) | Stretching | ~1705 | tandfonline.comtandfonline.com |

| N-H | Bending | ~1620 | cdnsciencepub.com |

| C=N (in derivatives) | Stretching | 1540 - 1620 | tandfonline.comtandfonline.com |

| C=S | Stretching | 992 - 1280 | nih.goviosrjournals.org |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Crystallographic Analysis of Intermolecular Interactions and Packing Arrangements

The primary hydrogen bonding motif involves the N-H groups of the thiosemicarbazide backbone acting as donors and the thione sulfur atom acting as a primary acceptor. researchgate.netiucr.org This often results in the formation of dimeric structures or one-dimensional chains. For example, in the crystal structure of 4-hydroxy-benzaldehyde-thiosemicarbazide, molecules form a 1D chain structure through O-H···S hydrogen bond interactions. researchgate.net The analysis of crystal packing reveals how these chains or dimers arrange themselves to fill space efficiently, often stabilized by weaker C-H···S or C-H···π interactions. mdpi.comiucr.org Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts, highlighting the most significant interactions responsible for the crystal packing. iucr.orgiucr.org

Example of Hydrogen Bond Parameters in a Related Thiosemicarbazone Crystal:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N-H···S | 0.86 | 2.54 | 3.39 | 171 |

| N-H···O | 0.86 | 2.15 | 2.93 | 151 |

Data derived from representative thiosemicarbazone structures to illustrate typical interactions. iucr.org

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can have different physical properties, such as solubility and stability. researchgate.net Thiosemicarbazones, derivatives of thiosemicarbazides, have been shown to exhibit polymorphism. researchgate.netmdpi.com These different crystal forms arise from variations in the network of intermolecular interactions and molecular packing.

Co-crystallization involves crystallizing a target molecule with a second "co-former" molecule to create a new crystalline solid with potentially improved properties. The hydrogen bonding capabilities of the thiosemicarbazide moiety (both donor N-H and acceptor C=S sites) make it a suitable candidate for forming co-crystals. mdpi.com Studies on related systems show that the specific hydrogen bonding patterns (e.g., N–H···O vs. N–H···S) can vary depending on the co-former molecule present in the crystal. mdpi.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of a compound's elemental composition and the confirmation of its molecular formula. For this compound, HRMS serves to unequivocally verify its composition of C₅H₁₃N₃S. The experimentally measured exact mass is compared against the theoretically calculated mass, with a minimal mass error (typically in parts per million, ppm) confirming the assigned formula. frontiersin.orgnih.gov

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like gas chromatography (GC-MS) or tandem mass spectrometry (MS/MS), provides critical insights into the molecule's structure through the analysis of its fragmentation pathways. scirp.orgjocpr.com The fragmentation pattern is a unique fingerprint of a molecule, revealing the arrangement of atoms and the relative strengths of its chemical bonds.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its exact mass. The subsequent fragmentation is dictated by the stability of the resulting ions and neutral fragments. Based on the analysis of related thiosemicarbazide and thiosemicarbazone structures, several key fragmentation pathways can be predicted. scirp.orgresearchgate.net A primary fragmentation event is often the alpha-cleavage adjacent to the thioamide nitrogen, leading to the loss of a propyl radical (•C₃H₇) to form a stable, resonance-delocalized ion. Another prominent pathway involves the cleavage of the N-N bond, a characteristic fragmentation for hydrazine (B178648) derivatives. Additionally, McLafferty-type rearrangements and cleavage of the butyl chain are plausible fragmentation routes.

The study of fragmentation patterns in a series of thiosemicarbazide derivatives reveals that the nature of the substituent at the N-4 position significantly influences the fragmentation cascade. scirp.org While the core fragmentation of the thiosemicarbazide moiety remains a common feature, the specific fragments and their relative abundances are modulated by the substituent.

Below is a table of plausible ions generated during the mass spectrometric fragmentation of this compound.

| Proposed Fragment Ion | Chemical Formula | Calculated m/z | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺ | C₅H₁₃N₃S⁺ | 147.0830 | Molecular Ion |

| [M - CH₃]⁺ | C₄H₁₀N₃S⁺ | 132.0595 | Loss of methyl radical from butyl chain |

| [M - C₃H₇]⁺ | C₂H₆N₃S⁺ | 104.0282 | Alpha-cleavage, loss of propyl radical |

| [M - C₄H₉]⁺ | CH₄N₃S⁺ | 90.0126 | Loss of butyl radical |

| [C₄H₉NCS]⁺ | C₅H₉NS⁺ | 115.0456 | Cleavage of N-N bond, formation of butyl isothiocyanate ion |

| [NH₂NHCS]⁺ | CH₄N₂S⁺ | 76.0146 | Cleavage of N-C (butyl) bond |

| [C₄H₉]⁺ | C₄H₉⁺ | 57.0704 | Butyl cation |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Electronic Absorption Spectroscopy, commonly known as UV-Vis spectroscopy, probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides valuable information about the nature of the chromophores present and the extent of electronic conjugation.

The UV-Vis spectrum of this compound is characterized by electronic transitions associated with the thioamide moiety (-NH-C(=S)-NH-). This group contains non-bonding electrons (n) on the nitrogen and sulfur atoms, as well as π-electrons in the carbon-sulfur double bond. Consequently, two primary types of electronic transitions are expected: the n → π* (non-bonding to anti-bonding π orbital) and the π → π* (bonding π to anti-bonding π orbital) transitions. rsc.orgdergipark.org.tr

The n → π* transition, typically attributed to the excitation of a lone pair electron from the sulfur atom to the π* orbital of the C=S bond, occurs at a longer wavelength (lower energy) and is generally of low intensity. The π → π* transition involves the excitation of an electron from the π orbital of the C=S bond and occurs at a shorter wavelength (higher energy) with significantly higher intensity. dergipark.org.tr The butyl group attached to the N-4 position is a saturated alkyl group and acts as an auxochrome, having a minimal electronic effect and causing only a slight shift in the absorption maxima compared to unsubstituted thiosemicarbazide.

The true utility of UV-Vis spectroscopy in this context is demonstrated when comparing the spectrum of this compound to its conjugated derivatives, such as thiosemicarbazones. Thiosemicarbazones are formed by the condensation of a thiosemicarbazide with an aldehyde or ketone, resulting in a C=N imine bond. acs.org This reaction extends the conjugated system, linking the thioamide chromophore with the newly formed imine group and any chromophores on the original carbonyl compound.

This extension of conjugation significantly impacts the electronic transitions. The energy required for the π → π* transition is lowered, resulting in a bathochromic shift (a shift to longer wavelengths) of the main absorption band. rsc.orgdergipark.org.tr The magnitude of this shift is dependent on the nature of the conjugated system in the aldehyde or ketone used. For instance, condensation with an aromatic aldehyde creates a highly conjugated system, leading to a substantial red shift, often moving the absorption into the visible region of the spectrum. rsc.org The solvent environment can also influence the position of the absorption bands due to differential stabilization of the ground and excited states. osti.gov

The table below summarizes the typical electronic transitions observed in thiosemicarbazides and their conjugated thiosemicarbazone derivatives.

| Compound Type | Chromophore | Transition | Typical λmax Range (nm) | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | C=S | n → π | ~300 - 350 | dergipark.org.tr |

| Thiosemicarbazide | C=S | π → π | ~240 - 270 | dergipark.org.tr |

| Thiosemicarbazone (aliphatic) | C=S, C=N | π → π | ~270 - 300 | rsc.org |

| Thiosemicarbazone (aromatic) | C=S, C=N, Aryl | π → π (and Charge Transfer) | >300 | rsc.orgrsc.org |

Coordination Chemistry and Metallobiomolecular Interactions of 4 Butyl 3 Thiosemicarbazide Complexes

Synthesis and Characterization of Metal Complexes with 4-Butyl-3-thiosemicarbazide as a Ligand

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal complexes of N-alkyl-thiosemicarbazides, including those with a butyl substituent, are generally synthesized by mixing the ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in a solvent like ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to facilitate complex formation. mdpi.comresearchgate.net

For instance, the synthesis of a copper(II) complex with a structurally similar ligand, 4-ethyl-3-thiosemicarbazide, was achieved by reacting it with 2-propionylthiazole (B1293893) to form the thiosemicarbazone, which was then complexed with copper(II) chloride in ethanol. scirp.org A similar direct reaction of this compound with transition metal salts would be expected to yield the corresponding metal complexes. The characterization of these complexes typically relies on techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(N-N) bands upon complexation indicates the involvement of the sulfur and hydrazinic nitrogen atoms in bonding to the metal ion. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), 1H and 13C NMR spectroscopy can provide detailed information about the ligand environment upon coordination. frontiersin.org

Electronic Spectroscopy (UV-Vis): To study the d-d transitions of the metal ions and charge transfer bands, which can provide information about the geometry of the complex.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes. frontiersin.org

Elemental Analysis: To determine the empirical formula of the complexes. acs.org

A general synthetic route for a transition metal complex of this compound can be represented as: MCln + x(this compound) → [M(this compound)xCln]

Where M is the transition metal, n is its oxidation state, and x is the number of ligand molecules.

A study on iron(IV) complexes with 2,4-pentanedione bis(S-n-butylisothiosemicarbazone) demonstrated the stabilization of a high oxidation state of iron by the thiosemicarbazone ligand. acs.org This suggests that this compound could also form stable complexes with iron in various oxidation states.

Table 1: Representative Spectroscopic Data for N-Alkyl-Thiosemicarbazide Transition Metal Complexes

| Complex Type | Metal | Key IR Bands (cm-1) | Electronic Transitions (nm) | Reference |

| [Ni(L)Cl2(H2O)2] | Ni(II) | ν(NH): ~3333, ν(C=N): ~1621, ν(C=S): ~1264 | 3A2g → 3T1g(P), 3A2g → 3T1g(F) | nih.gov |

| [Co(L)Cl2(H2O)2] | Co(II) | ν(NH): ~3243, ν(C=N): ~1621, ν(C=S): ~1264 | 4T1g → 4T1g(P), 4T1g → 4A2g(F) | nih.gov |

| [Cu(L)Cl] | Cu(II) | - | d-d transitions | scirp.org |

| [Zn(L)2]2+ | Zn(II) | Changes in 1H and 13C NMR shifts upon coordination | - | frontiersin.org |

L represents a generic N-alkyl-thiosemicarbazide or its derivative.

The coordination chemistry of this compound with main group and lanthanide metals is less explored compared to transition metals. However, the versatile donor set of thiosemicarbazides allows for the formation of complexes with these metals as well. researchgate.netjaveriana.edu.co

Main Group Metals: Thiosemicarbazones have been shown to form complexes with main group metals like tin(IV). researchgate.net For example, di-n-butyltin(IV) complexes have been synthesized with thiosemicarbazone Schiff bases. researchgate.net It is plausible that this compound could also form stable complexes with main group metals, likely coordinating through the sulfur and nitrogen atoms.

Lanthanide Metals: Lanthanide(III) complexes with N(4)-substituted thiosemicarbazones have been synthesized and characterized. javeriana.edu.coresearchgate.netscielo.org.co The synthesis typically involves the reaction of a lanthanide(III) salt (e.g., nitrate (B79036) or chloride) with the ligand in a suitable solvent. javeriana.edu.coresearchgate.netscielo.org.co Characterization by IR and NMR spectroscopy has confirmed the coordination of the thiocarbonyl (C=S) and azomethine (C=N) groups to the metal center. javeriana.edu.coscielo.org.co While direct studies on this compound are lacking, the existing literature on related ligands suggests that it could form complexes with lanthanides, potentially exhibiting interesting luminescence properties. javeriana.edu.coresearchgate.netscielo.org.co

Ligand Coordination Modes and Chelation Behavior in Various Metal Environments

This compound can exhibit a variety of coordination modes, acting as a monodentate, bidentate, or even a bridging ligand. The specific coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.

The most common coordination modes for N-substituted thiosemicarbazides are:

Monodentate Coordination: In some cases, the thiosemicarbazide (B42300) ligand coordinates to the metal center only through the sulfur atom. mdpi.comscribd.com This is often observed in the presence of other strong ligands or under specific steric constraints. mdpi.comscribd.com

Bidentate Chelation: The most prevalent coordination mode is bidentate, where the ligand forms a stable five-membered chelate ring by coordinating through the thiocarbonyl sulfur atom and the hydrazinic nitrogen atom (N2). mdpi.comscribd.comgrin.com This mode of coordination is common in complexes with transition metals like Cu(II), Ni(II), and Co(II). mdpi.comscribd.comgrin.com

Bridging Coordination: The sulfur atom of the thiosemicarbazide can also act as a bridging ligand, connecting two metal centers. This can lead to the formation of polynuclear complexes.

Thiosemicarbazones, the derivatives of thiosemicarbazides, can act as tridentate or tetradentate ligands if additional donor atoms are present in the aldehyde or ketone moiety. mdpi.commdpi.com

The coordination behavior of this compound is expected to be sensitive to pH and the solvent system used.

Influence of pH: The thiosemicarbazide ligand possesses a proton on the hydrazinic nitrogen that can be lost upon coordination, especially in basic media. acs.org This deprotonation leads to the formation of an anionic ligand, which can form neutral complexes with divalent metal ions. The pH of the reaction medium can thus influence the charge of the resulting complex and its stability. acs.orgrsc.org For example, in acidic pH, the ligand is likely to coordinate as a neutral molecule, while in basic pH, it may coordinate as a monoanionic ligand. acs.orgrsc.org

Influence of Solvent: The solvent can play a crucial role in the synthesis and crystallization of metal complexes, influencing the coordination geometry and even the type of complex formed. acs.org The polarity and coordinating ability of the solvent can affect the solubility of the reactants and the stability of the resulting complexes. acs.org In some cases, solvent molecules can also coordinate to the metal center, leading to different crystal structures. acs.org

Structural Diversity of this compound Metal Complexes by X-ray Crystallography

Square Planar: Nickel(II) and Palladium(II) complexes with thiosemicarbazone ligands often exhibit a square planar geometry, with the ligand acting as a bidentate or tridentate chelator. researchgate.netbohrium.com

Tetrahedral: Zinc(II) and some Copper(I) complexes with thiosemicarbazide derivatives have been found to adopt a tetrahedral geometry. mdpi.com

Square Pyramidal: Copper(II) complexes can adopt a square pyramidal geometry, as seen in the dimeric structure of a Cu(II) complex with a thiazole-based thiosemicarbazone. scirp.org Iron(IV) complexes with related ligands have also been shown to have a square-pyramidal structure. acs.org

Octahedral: Cobalt(II) and Nickel(II) complexes, particularly when coordinated to two or three thiosemicarbazide ligands or with additional co-ligands like water molecules, often exhibit a distorted octahedral geometry. frontiersin.orgnih.gov

Table 2: Representative Crystallographic Data for Complexes of N-Alkyl-Thiosemicarbazide Derivatives

| Compound | Metal Ion | Coordination Geometry | Key Bond Lengths (Å) | Reference |

| [Ni(L-H)]I · EtOH | Ni(II) | Square-planar | Ni-N, Ni-S | researchgate.net |

| [Fe(R2L)I] | Fe(IV) | Square-pyramidal | Fe-N, Fe-S, Fe-I | acs.org |

| [Cu(PTZ-tBTSC)Cl]2 | Cu(II) | Distorted square-pyramidal | Cu-N, Cu-S, Cu-Cl | scirp.org |

| [Au(3,4-HxTSE)]Cl | Au(III) | Square-planar | Au-N, Au-S |

L-H and R2L represent deprotonated forms of N-alkyl-isothiosemicarbazone ligands. PTZ-tBTSC is 2-propionylthiazole tert-butylthiosemicarbazone. 3,4-HxTSE is 3,4-hexanedione-bis(N4-ethylthiosemicarbazone).

The structural analysis of these related compounds provides a strong foundation for predicting the diverse and interesting coordination chemistry of this compound with various metal ions.

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical characteristics of metal complexes with thiosemicarbazone ligands, including derivatives of this compound, are crucial for understanding their reactivity, particularly in biological systems where redox processes are fundamental. Cyclic voltammetry is a primary technique used to investigate these properties.

The redox behavior is significantly influenced by the coordinated metal ion and the specific structure of the thiosemicarbazone ligand. rsc.org Studies on various thiosemicarbazone complexes have demonstrated that complexation with a metal ion markedly alters the redox behavior of the ligand. rsc.org For instance, the electrochemical behavior of copper(II) complexes with thiosemicarbazones derived from 5-acetylbarbituric acid has been studied, revealing a Cu(II)/Cu(I) redox system consistent with a quasi-reversible, diffusion-controlled process. dntb.gov.uamdpi.com This redox couple is often implicated in the biological activity of copper complexes.

Investigations into iron(III) complexes with deprotonated tridentate pyridoxal-based thiosemicarbazones have also been conducted, providing detailed insights into their electrochemical processes in various supporting electrolytes. researchgate.net The reduction of aromatic thiosemicarbazones can be an irreversible process, sometimes involving the cleavage of the N-N single bond. electrochemsci.org The redox potentials of these complexes are sensitive to factors such as the solvent system, pH, and the nature of substituents on the ligand framework. rsc.orgelectrochemsci.org For example, rhenium(I) tricarbonyl complexes with a thiosemicarbazone derivative exhibit rich electrochemical behavior with multiple one-electron reduction processes. osti.gov

The table below presents redox potential data for selected metal complexes of a di-2-pyridylketone-derived thiosemicarbazone, illustrating the influence of the metal center on the electrochemical properties. rsc.org

| Complex | Redox Couple | Potential (mV vs. NHE) | Reference |

|---|---|---|---|

| Fe(Dp4e4mT)₂ | Fe(III)/Fe(II) | -151 | rsc.org |

| [Co(Dp4e4mT)₂]Cl | Co(III)/Co(II) | -349 | rsc.org |

| [Cu(Dp4e4mT)]ClO₄ | Cu(II)/Cu(I) | -394 | rsc.org |

Magnetic Properties and Electronic Structures of Paramagnetic Complexes (e.g., EPR Spectroscopy)

The magnetic properties and electronic structures of paramagnetic metal complexes of thiosemicarbazones provide deep insights into their geometry and bonding. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing paramagnetic species, such as Cu(II) complexes.

For Cu(II) thiosemicarbazone complexes, EPR spectra can reveal the coordination environment and the nature of the metal-ligand bonds. japsonline.comrroij.com The spectra of polycrystalline samples often show axial or rhombic symmetry, which helps in elucidating the ground electronic state of the copper ion. mdpi.com For example, the EPR spectra of a Cu(II) complex with 2-butyl-4-chloro-5-formylimidazole (B193128) thiosemicarbazone were used to assign a distorted octahedral geometry. japsonline.com The g-tensor values (g|| and g⊥) and copper hyperfine coupling constants (A|| and A⊥) extracted from the spectra are characteristic of specific geometries, such as square-planar or square-based pyramidal, and indicate the orbital containing the unpaired electron, often the d(x²-y²) orbital. researchgate.net

The magnetic moments of these complexes, determined through magnetic susceptibility measurements, also help in confirming the oxidation state and geometry of the central metal ion. researchgate.net For instance, nickel(II) complexes of thiosemicarbazones can be diamagnetic (square-planar) or paramagnetic (octahedral or tetrahedral), and their magnetic properties are informative about their structure. sapub.org Similarly, studies on vanadium(III) complexes with salicylaldehyde-4-phenyl thiosemicarbazone have utilized magnetic property analysis. researchgate.net

The following table summarizes representative EPR spectral parameters for a Cu(II) complex of a salicylaldehyde-derived thiosemicarbazone, demonstrating the detailed electronic information obtainable from such studies. mdpi.com

| Parameter | Value (in DMSO at 298 K) | Value (in frozen DMSO at 100 K) | Reference |

|---|---|---|---|

| giso / gav | 2.108 | 2.108 | mdpi.com |

| ACu,iso / ACu,av (mT) | 7.39 | 7.38 | mdpi.com |

| gx | - | 2.057 | mdpi.com |

| gy | - | 2.040 | mdpi.com |

| gz | - | 2.227 | mdpi.com |

| ACu,x (mT) | - | 2.30 | mdpi.com |

| ACu,y (mT) | - | 1.78 | mdpi.com |

| ACu,z (mT) | - | 18.07 | mdpi.com |

Catalytic Applications of this compound Metal Complexes in Organic Transformations

Transition metal complexes containing thiosemicarbazone ligands have emerged as versatile homogeneous catalysts for a variety of important organic transformations. researchgate.netmdpi.comjns.edu.af The structural flexibility of the thiosemicarbazone framework allows for fine-tuning of the metal center's electronic and steric environment, thereby influencing its catalytic activity. jns.edu.af

These complexes have shown significant efficacy in C-C cross-coupling reactions, which are fundamental in synthetic organic chemistry. researchgate.net Palladium(II) and Nickel(II) complexes bearing thiosemicarbazone ligands have been successfully employed as catalysts in reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netmdpi.com For example, palladium(II) complexes with bidentate thiosemicarbazone ligands have catalyzed the Heck reaction between aryl bromides and n-butyl acrylate. mdpi.com Similarly, nickel(II) complexes have demonstrated good catalytic activity in Kumada-Corriu and Sonogashira cross-coupling reactions. researchgate.net

Beyond cross-coupling, these complexes are active in other transformations. Ruthenium(II) complexes, for instance, have been used for the catalytic hydration of nitriles to amides and in transfer hydrogenation reactions of ketones. jns.edu.af The oxidation of alcohols and cyclopropanation of olefins are other areas where thiosemicarbazone-based metal complexes have been applied. researchgate.netrsc.org The ability to modify the ligand structure, such as by introducing different substituents at the terminal nitrogen atom, provides a pathway to modulate the catalytic properties of the resulting complexes. jns.edu.af

Interaction of Metal Complexes with Biological Macromolecules (e.g., DNA, Proteins)

The interaction of metal complexes of thiosemicarbazones with biological macromolecules like DNA and proteins is a cornerstone of their pharmacological activity. benthamopenarchives.com These interactions are believed to be a key mechanism behind their anticancer properties. mdpi.commdpi.com

Studies involving various spectroscopic techniques have shown that these complexes can bind to DNA through different modes. mdpi.comnih.gov One common mode of interaction is intercalation, where the planar aromatic parts of the ligand insert between the base pairs of the DNA double helix. mdpi.commdpi.com This has been observed for Ni(II) complexes of 4-chromone-4-substituted-thiosemicarbazones. mdpi.com The binding affinity is often quantified by a binding constant (Kb); for example, a copper(I) complex of 9-anthraldehyde (B167246) thiosemicarbazone was found to have a DNA binding constant of 6.66 × 10⁴ M⁻¹. mdpi.com

Besides DNA, these complexes also exhibit strong binding to proteins, with bovine serum albumin (BSA) and human serum albumin (HSA) often used as model proteins in these studies. mdpi.commdpi.com Fluorescence spectroscopy is a common method to investigate protein binding, where the quenching of the intrinsic fluorescence of tryptophan residues in the protein upon addition of the complex indicates an interaction. mdpi.commdpi.com Ni(II) and Cu(I) thiosemicarbazone complexes have been shown to bind strongly to BSA and HSA. mdpi.commdpi.com This protein-binding ability is crucial as it affects the distribution and bioavailability of the compounds in biological systems. nih.gov The genotoxic potential and the ability to cause DNA damage have also been investigated, with some copper and nickel complexes showing the ability to induce DNA breaks. nih.gov

Mechanistic Elucidation of Biological Potency of 4 Butyl 3 Thiosemicarbazide and Its Derivatives

Investigation of Molecular Targets and Binding Mechanisms

The biological activity of 4-butyl-3-thiosemicarbazide and its derivatives is rooted in their interactions with various molecular targets. These interactions can lead to the inhibition of crucial enzymes, binding to cellular receptors, and interference with nucleic acids, ultimately disrupting normal cellular processes.

Enzyme Inhibition Kinetics and Mechanistic Studies

Thiosemicarbazide (B42300) derivatives have been identified as potent inhibitors of several enzymes, with tyrosinase being a prominent target. Kinetic studies have been crucial in elucidating the nature of this inhibition. For instance, various thiosemicarbazone derivatives have demonstrated reversible inhibition of mushroom tyrosinase, exhibiting competitive, mixed, or noncompetitive kinetics depending on their specific chemical structures. mdpi.com

One study on 4-hydroxybenzaldehyde (B117250) thiosemicarbazone reported a reversible, mixed-type inhibition of tyrosinase with Ki and Kis values of 2.82 and 6.79 μM, respectively. nih.gov Another derivative, 4-methoxybenzaldehyde (B44291) thiosemicarbazone, also showed reversible mixed-type inhibition with Ki and Kis values of 1.47 and 15.10 μM for the diphenolase activity of tyrosinase. nih.gov The inhibitory mechanism often involves the sulfur atom of the thiourea (B124793) moiety interacting with the copper ions located in the enzyme's active site. mdpi.com

Research into monosubstituted acetophenone (B1666503) thiosemicarbazones revealed that many of these compounds inhibit the diphenolase activity of tyrosinase with IC50 values in the micromolar range, some even below 1 µM. mdpi.com The position of substituents on the aromatic ring was found to influence the affinity for the enzyme, with para-substituted derivatives generally showing higher affinity. mdpi.com

Beyond tyrosinase, other thiosemicarbazone derivatives have shown inhibitory potential against cholinesterases. A series of para-substituted thiosemicarbazones were evaluated for their anticholinesterase activity, with some compounds displaying potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org In silico docking studies suggested that these compounds interact with key residues in the active sites of these enzymes, such as forming hydrogen bonds and π–π stacking interactions. acs.org

Table 1: Tyrosinase Inhibition by Thiosemicarbazone Derivatives

| Compound | IC50 (µM) - Monophenolase | IC50 (µM) - Diphenolase | Inhibition Type | Reference |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde thiosemicarbazone | 15.4 | 1.22 | Reversible | nih.gov |

| 4-Chlorobenzaldehyde thiosemicarbazone | 6.7 | 1.82 | Reversible | nih.gov |

| 4-Hydroxybenzaldehyde thiosemicarbazone | 0.76 | 3.80 | Reversible, Mixed-type | nih.gov |

| 4-Methoxybenzaldehyde thiosemicarbazone | 7.0 | 2.62 | Reversible, Mixed-type | nih.gov |

| 4-Dimethylaminobenzaldehyde thiosemicarbazone | 1.54 | 2.02 | Reversible | nih.gov |

Receptor-Ligand Binding Affinity and Specificity

The interaction of this compound derivatives with specific protein receptors is a key aspect of their mechanism of action. While classical receptor-ligand binding assays are one way to study these interactions, computational methods like molecular docking have become invaluable for predicting binding affinities and understanding the forces driving these interactions. nih.gov

For example, a study on acetylpyrazine (B1664038) N(4)-butylthiosemicarbazone (APBT) used in silico molecular docking to investigate its potential as a CDK2 inhibitor. The calculations showed the formation of a stable complex between the compound and the CDK2 protein receptor, indicating a favorable binding affinity. researchgate.net Such studies help in identifying potential biological targets and provide a basis for designing more potent and selective derivatives. mdpi.com

The specificity of binding is crucial for therapeutic applications. The goal is to design ligands that bind with high affinity to the target receptor while having minimal interaction with other proteins, which could lead to off-target effects. bindingdb.orgnih.gov The binding affinity is often quantified by the dissociation constant (Kd) or the inhibition constant (Ki), with lower values indicating stronger binding. nih.govresearchgate.net

Interaction with Nucleic Acids (DNA/RNA) and Associated Pathways

Thiosemicarbazone derivatives, particularly their metal complexes, have been shown to interact with nucleic acids, representing another significant mechanism for their biological activity. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death. mdpi.commdpi.com

Studies on lanthanide(III) complexes of N(4)-substituted thiosemicarbazones have revealed that these complexes can interact with calf-thymus DNA (CT-DNA), likely through groove binding. researchgate.net Furthermore, these complexes were capable of promoting the oxidative cleavage of plasmid DNA under conditions of high oxidative stress. researchgate.net

The mode of interaction can vary, including intercalation between DNA base pairs or binding to the major or minor grooves. nih.gov For instance, new acridine-thiosemicarbazone derivatives were found to interact with ctDNA, as evidenced by changes in fluorescence emission spectra. mdpi.com Similarly, polyaromatic thiosemicarbazones and their copper(I) complexes have demonstrated significant interaction with DNA, although not through intercalation. mdpi.com The specific type of interaction is crucial as it dictates the biological consequences.

Cellular Pathway Modulation and Signal Transduction Interventions

The interaction of this compound and its derivatives at the molecular level translates into broader effects on cellular pathways, particularly those governing cell survival and proliferation.

Apoptosis Induction Mechanisms and Pathways (e.g., Caspase Activation, Mitochondrial Pathway)

A primary mechanism by which thiosemicarbazide derivatives exert their cytotoxic effects against cancer cells is through the induction of apoptosis, or programmed cell death. mdpi.com This process is tightly regulated and can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which often converge on the activation of a cascade of enzymes called caspases. mdpi.com

Several studies have shown that thiosemicarbazide derivatives can trigger apoptosis in cancer cells in a dose-dependent manner. nih.gov For instance, certain derivatives were found to promote apoptosis in breast cancer cells via pathways related to both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway). nih.gov A significant, dose-dependent increase in the activation of both caspase-8 and caspase-9 was observed in breast cancer cells treated with these compounds. nih.gov

The mitochondrial pathway is a frequently implicated route. One study on a novel thiosemicarbazone derivative demonstrated that it induced apoptosis in leukemia and lymphoma cell lines with clear mitochondrial involvement. researchgate.net This included an inversion of the Bax/Bcl-2 ratio, which governs mitochondrial outer membrane permeabilization, and the subsequent release of pro-apoptotic factors like AIF (Apoptosis-Inducing Factor). researchgate.net Another thiosemicarbazone derivative was shown to induce apoptosis in metastatic prostate cancer cells, which was accompanied by a loss of mitochondrial membrane potential, a hallmark of the intrinsic apoptotic pathway. nih.gov

Table 2: Apoptosis Induction in MCF-7 Breast Cancer Cells by Thiosemicarbazide Derivatives

| Compound | Concentration (µg/mL) | % Apoptotic Cells | Reference |

|---|---|---|---|

| Control | - | ~5% | nih.gov |

| Compound 1 | 10 | ~20% | nih.gov |

| 20 | ~35% | ||

| Compound 2 | 10 | ~25% | nih.gov |

| 20 | ~45% | ||

| Compound 3 | 10 | ~40% | nih.gov |

| 20 | ~68% |

Data is estimated from graphical representations in the source material for illustrative purposes.

Cell Cycle Arrest Mechanisms and Checkpoint Modulation

In addition to inducing apoptosis, this compound derivatives can also interfere with the cell cycle, leading to arrest at specific checkpoints. This prevents cancer cells from progressing through the division cycle and ultimately inhibits proliferation.

Studies have shown that these compounds can cause cell cycle arrest in a dose-dependent manner. For example, a group of thiosemicarbazide derivatives caused S-phase arrest in MCF-7 and MDA-MB-231 breast cancer cells. nih.gov After treatment with these compounds, the percentage of cells in the S-phase increased significantly compared to control cells. nih.gov In some cases, an increased proportion of cells in the G2/M phase was also observed. nih.gov

Other derivatives have been found to arrest the cell cycle at different phases. One thiosemicarbazone derivative was reported to arrest the cell cycle in the G0/G1 phase in PC-3 prostate cancer cells after 72 hours of treatment. nih.gov Another study on semicarbazone derivatives identified compounds that caused an arrest in the Sub-G1 phase, which is often indicative of apoptotic cells. jst.go.jp The ability to halt the cell cycle at these critical checkpoints is a key component of the anticancer activity of these compounds. nih.gov

Table 3: Cell Cycle Arrest in MCF-7 Cells by Thiosemicarbazide Derivatives (24h treatment)

| Compound | Concentration (µg/mL) | % Cells in S-Phase | Reference |

|---|---|---|---|

| Control | - | 19.2% | nih.gov |

| Compound 1 | 20 | 35.9% | nih.gov |

| Compound 2 | 20 | 40.7% | nih.gov |

| Compound 3 | 20 | 49.1% | nih.gov |

Autophagy Induction and Regulation

Autophagy, a cellular self-degradation process, is a critical mechanism for maintaining cellular homeostasis by removing damaged organelles and protein aggregates. mdpi.com The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic components and fuses with lysosomes to form an autolysosome, where the contents are degraded. mdpi.comdntb.gov.ua Dysregulation of autophagy is implicated in various diseases, and its modulation is a promising therapeutic strategy.

While direct studies on this compound are limited, research into the broader class of thiosemicarbazones indicates their potential to induce autophagy. For instance, a novel class of thiosemicarbazones has been identified as showing multi-functional activity for treating Alzheimer's disease, which includes the induction of autophagy. sigmaaldrich.cn The anticancer mechanism of some thiosemicarbazones is also linked to the generation of oxidative stress and subsequent induction of programmed cell death, which can include autophagy. mdpi.comresearchgate.net The induction of autophagy by therapeutic agents can be a double-edged sword; it can promote cancer cell survival under stress or lead to autophagic cell death. mdpi.com In the context of cancer therapy, some agents, like arsenic trioxide, exert their antileukemic effects critically through the induction of autophagy. nih.govnih.gov The signaling pathways involved in autophagy regulation are complex, often involving the MEK/ERK pathway and being independent of the AKT/mTOR pathway. nih.gov The ability of thiosemicarbazide derivatives to interact with cellular processes suggests they may influence these pathways, thereby regulating autophagy, though specific mechanisms for this compound remain to be elucidated.

Oxidative Stress Induction and Antioxidant System Perturbation

Thiosemicarbazides and their derivatives, thiosemicarbazones, are known to possess significant redox properties, enabling them to induce oxidative stress and perturb cellular antioxidant systems. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov Elevated ROS levels in cancer cells make them particularly vulnerable to further oxidative damage induced by therapeutic agents. nih.gov

Thiosemicarbazone derivatives have been shown to be effective at generating ROS, leading to cell cycle arrest and apoptosis. nih.gov The mechanism often involves their ability to chelate metal ions, such as iron and copper, which are crucial for many biological processes. nih.gov The resulting metal complexes can be redox-active, participating in Fenton-like reactions that generate highly reactive hydroxyl radicals, leading to lipid peroxidation and damage to other macromolecules. nih.gov The antioxidant potential of thiosemicarbazide derivatives has been evaluated by assessing their impact on markers of oxidative stress, such as malondialdehyde (MDA), a product of lipid oxidation. nih.gov For example, certain synthesized thiosemicarbazone derivatives have demonstrated the ability to enhance the antioxidant capacity of cells and reduce oxidative damage to lipids. nih.gov

Furthermore, some thiosemicarbazone derivatives can directly impact the cellular thiol content, particularly glutathione (B108866) (GSH), a key intracellular antioxidant. nih.gov Depletion of GSH renders cells more susceptible to oxidative damage and can trigger cell death pathways. nih.gov The perturbation of the antioxidant system is also evident in the deregulation of antioxidant enzymes. Studies have shown that treatment with thiosemicarbazones can lead to a dramatic decrease in the expression of enzymes like manganese superoxide (B77818) dismutase (MnSOD) and catalase (CAT) after an initial increase, indicating a collapse of the cellular antioxidant defense mechanisms under overwhelming oxidative stress. nih.gov

Table 1: Antioxidant Activity of Selected Thiosemicarbazone Derivatives

| Compound | Assay | Activity Metric | Result | Source |

|---|---|---|---|---|

| 2-{1-[4-(Methylsulfonyl)phenyl]ethylidene}-N-phenylhydrazinecarbothioamide | DPPH Scavenging | SC50 | 15.70 µM | consensus.app |

| Cannabidiol-based Thiosemicarbazone 5 | DPPH Scavenging | IC50 | 53.51 ± 5.29 µM | nih.gov |

| Cannabidiol-based Thiosemicarbazone 6 | DPPH Scavenging | IC50 | 63.69 ± 3.29 µM | nih.gov |

| Cannabidiol-based Thiosemicarbazone 8 | DPPH Scavenging | IC50 | 57.58 µM | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of thiosemicarbazide derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are therefore essential for understanding how different structural modifications influence their potency and for designing new derivatives with optimized therapeutic profiles. Key structural features that are often modulated include the substituents on the N1 and N4 positions of the thiosemicarbazide backbone and the nature of the aldehyde or ketone used to form thiosemicarbazones. nih.gov

For instance, the presence of a halogen in the aromatic ring of 3-trifluoromethylphenylthiosemicarbazide derivatives has been suggested as a prerequisite for antibacterial activity. nih.gov Similarly, in a series of thiosemicarbazone derivatives of p-substituted acetophenone, the nature of the p-substituent (e.g., -H, -F, -Cl, -Me, -NO2) significantly influenced the dose-response profile for inducing cell death in K562 cells. nih.gov The introduction of an aromatic ring can increase the affinity between the ligand and a target enzyme, such as tyrosinase, due to a higher similarity with natural substrates and additional hydrophobic interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are particularly useful for providing guidelines for structural optimization. nih.gov

For thiosemicarbazone derivatives, 3D-QSAR studies have been employed to understand the features responsible for their biological activity, such as the inhibition of melanin (B1238610) production by targeting the tyrosinase enzyme. researchgate.net These models help to visualize the favorable and unfavorable steric and electrostatic interactions between the ligand and the active site of the target protein. The resulting contour maps can guide the rational design of new derivatives by indicating where bulky groups, electron-donating groups, or electron-withdrawing groups might enhance activity. nih.gov Such studies are crucial for the lead optimization stage of drug discovery, providing valuable insights into ligand-protein interactions. researchgate.net

Pharmacophore Elucidation and Validation

Pharmacophore modeling is another computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to exert a specific biological effect. This "pharmacophore" represents a hypothetical picture of the primary chemical features responsible for activity. researchgate.net

For thiosemicarbazide derivatives, pharmacophore models can be developed based on a set of active compounds to understand the key interactions with their biological target. Docking studies can then be used to validate the pharmacophore model by examining how well the proposed features align within the active site of the target protein. researchgate.net For example, docking studies of aromatic thiosemicarbazone analogues with the Aβ peptide, relevant to Alzheimer's disease, showed that hydrophobic aromatic moieties are essential for interacting with the aggregation-prone region, while the thiosemicarbazone group forms hydrogen bonds with peptide residues. researchgate.net This information is invaluable for designing new compounds with improved affinity and specificity.

Mechanisms of Selective Toxicity and Therapeutic Index Optimization

An ideal therapeutic agent should exhibit high toxicity towards target cells (e.g., cancer cells, pathogens) while having minimal effects on normal host cells. This selective toxicity is quantified by the therapeutic index. For thiosemicarbazide derivatives, achieving a favorable therapeutic index is a key goal in their development.

One mechanism contributing to the selective toxicity of some thiosemicarbazones against cancer cells is their ability to exploit the higher basal levels of ROS in tumor cells. nih.gov By inducing further oxidative stress, these compounds can push cancer cells over a toxic threshold, leading to cell death, while normal cells with lower ROS levels are less affected. nih.gov Additionally, studies have demonstrated that certain thiosemicarbazone derivatives exhibit lower toxicity towards normal peripheral blood mononuclear cells compared to their potent activity against cancer cell lines like K562, indicating a degree of selective action. nih.gov

Mechanistic Basis of Resistance Development and Strategies for Overcoming Resistance

A significant challenge in the therapeutic application of many active compounds, including thiosemicarbazones, is the development of drug resistance. nih.govresearchgate.net Understanding the mechanisms of resistance is crucial for developing strategies to circumvent it.

For anticancer thiosemicarbazones, a primary mechanism of action involves the chelation of essential metal ions like iron and copper, leading to the inhibition of key enzymes such as ribonucleotide reductase. researchgate.net Resistance can emerge through several pathways. One recently identified mechanism involves the formation of a stable ternary complex between a thiosemicarbazone (like COTI-2), copper, and glutathione. nih.gov This complex is then recognized and actively transported out of the cancer cell by ATP-binding cassette (ABC) transporters, specifically ABCC1, reducing the intracellular drug concentration and its efficacy. researchgate.netnih.gov

Strategies to overcome this resistance focus on designing new derivatives that are not substrates for these efflux pumps or that possess alternative mechanisms of action. nih.gov For example, modifications to the terminal N-substituted group of the thiosemicarbazone scaffold have led to new compounds (e.g., COTI-NMe2) with improved anticancer activity and an ability to overcome acquired resistance to parent drugs like COTI-2 and Triapine. researchgate.netnih.gov These new derivatives may form different types of metal complexes or have altered interactions with the efflux transporters, thereby evading the resistance mechanism. nih.gov Another approach involves developing compounds that target different cellular pathways, a concept known as polypharmacology, which can reduce the likelihood of resistance developing through a single target modification. mdpi.comresearchgate.net

Table 2: IC50 Values of COTI-2 and a Novel Derivative in Resistant Cancer Cells

| Compound | Cell Line | IC50 (µM) after 72h | Resistance Factor | Source |

|---|---|---|---|---|

| COTI-2 | SW480 (Parental) | 0.04 ± 0.01 | - | researchgate.net |

| COTI-2 | SW480/Coti (Resistant) | 1.0 ± 0.2 | 25 | researchgate.net |

| COTI-NMe2 | SW480 (Parental) | 0.021 ± 0.002 | - | researchgate.net |

| COTI-NMe2 | SW480/Coti (Resistant) | 0.04 ± 0.01 | 1.9 | researchgate.net |

In Vitro and In Vivo Pharmacodynamic Studies (Mechanistic Focus)

Detailed in vitro and in vivo pharmacodynamic studies focusing on the specific mechanistic actions of this compound are not extensively available in the current scientific literature. However, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, have been the subject of numerous investigations, offering potential insights into the possible mechanisms of action for this compound.

One of the prominent mechanisms of action for thiosemicarbazone derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated through the intrinsic mitochondrial pathway. Studies on various thiosemicarbazone derivatives have shown their ability to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.

Another area of investigation for this class of compounds is their interaction with cellular signaling pathways. For instance, some thiosemicarbazide derivatives have been observed to influence the Wnt/β-catenin signaling pathway, which is crucial in cell proliferation and differentiation. Dysregulation of this pathway is implicated in various diseases, including cancer. The effects can vary, with some compounds stimulating the pathway while others may have inhibitory effects, highlighting the diverse biological activities within this chemical family.

Furthermore, enzyme inhibition is a key aspect of the pharmacodynamics of some thiosemicarbazides and their analogs. Research has demonstrated that certain derivatives can inhibit enzymes such as tyrosinase and cholinesterases. The thiosemicarbazide moiety, particularly the sulfur atom, is often crucial for this inhibitory activity, as it can chelate metal ions within the enzyme's active site.

It is important to note that while these findings for related compounds are informative, they may not be directly extrapolated to this compound. The specific biological activity and mechanism of action are highly dependent on the complete molecular structure of the compound.

Interactive Data Table: Potential Mechanisms of Action of Thiosemicarbazide Derivatives

| Mechanistic Target | Observed Effect of Derivatives | Potential Implication |

| Apoptosis Induction | Activation of mitochondrial pathway | Anticancer activity |

| Wnt/β-catenin Pathway | Modulation of pathway components | Influence on cell proliferation |

| Enzyme Inhibition | Inhibition of tyrosinase, cholinesterases | Varied therapeutic applications |

Mechanistic Toxicological Investigations at the Cellular and Molecular Level

Specific mechanistic toxicological data for this compound at the cellular and molecular level is limited in publicly available research. General hazard classifications indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.